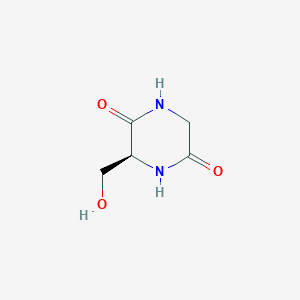

(S)-3-(羟甲基)哌嗪-2,5-二酮

描述

(S)-3-(Hydroxymethyl)piperazine-2,5-dione, also known as 3-hydroxymethylpiperazine-2,5-dione, is a versatile molecule that has been used in a variety of scientific research applications. It is a cyclic dione, which is a type of heterocyclic compound containing two oxygen atoms attached to a ring structure, and is composed of three nitrogen, two oxygen, and five carbon atoms. This molecule has been found to have many uses in research, including as a substrate for enzymes, a reagent for organic synthesis, and a precursor for the synthesis of other compounds.

科学研究应用

合成方法

(S)-3-(羟甲基)哌嗪-2,5-二酮已被用于合成和反应螺[氧杂环戊二酮-2,2′-哌嗪]-3′,6′-二酮。在一项研究中,通过与N-溴代琥珀酰亚胺反应获得了衍生物,展示了该化合物在创建具有潜在生物活性的螺环化合物方面的灵活性(Shin et al., 1983)。另一项研究突出了其作为前体在生成N-酰基亚胺离子中的作用,通过选择性反应促进了2,6-桥联哌嗪-3-酮的合成,强调了其在创建结构多样化分子中的实用性(Veerman et al., 2003)。

有机晶体工程

在有机晶体工程领域,(S)-3-(羟甲基)哌嗪-2,5-二酮有助于研究氢键和晶体堆积。从乙酸2-氨基-4,7-二甲氧基茚-2-羧酸乙酯合成并分析多形晶体形式的研究揭示了多样的氢键网络,展示了该化合物在理解晶体内分子相互作用方面的重要性(Weatherhead-Kloster et al., 2005)。

药理评价

在药理学上,(S)-3-(羟甲基)哌嗪-2,5-二酮的衍生物已被合成并评估其受体亲和力,展示了在药物开发中的潜力。一项研究描述了从(S)-3-(羟甲基)哌嗪-2,5-二酮衍生的化合物的合成和对5-HT1A和5-HT2A受体的显著亲和力,指出了其在创建非典型抗精神病药物中的相关性(Kossakowski et al., 2008)。

属性

IUPAC Name |

(3S)-3-(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMPSYJSYTSSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428621 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Hydroxymethyl)piperazine-2,5-dione | |

CAS RN |

52661-98-0 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

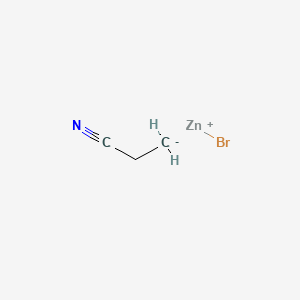

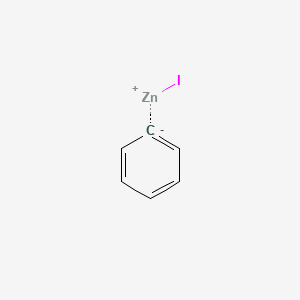

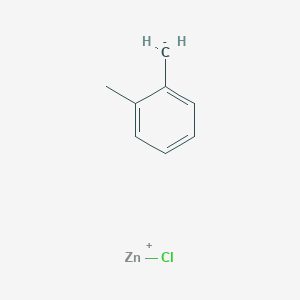

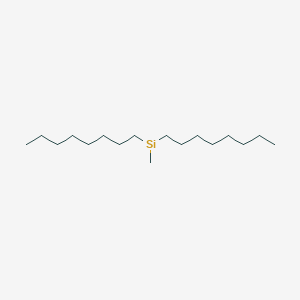

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

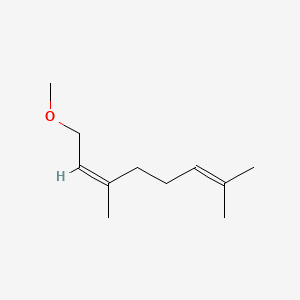

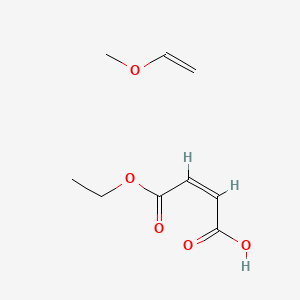

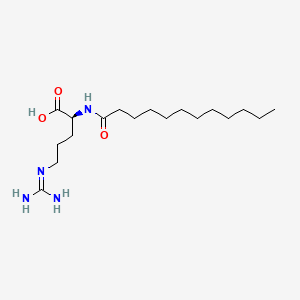

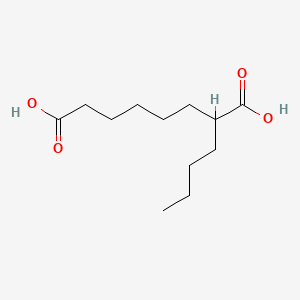

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Cyclo(-Gly-Ser) and how do they contribute to its self-assembly properties?

A1: Cyclo(-Gly-Ser) is a cyclic dipeptide (CDP) composed of glycine and serine residues. Its structure allows for extensive hydrogen bonding, a crucial factor in its self-assembly behavior. [] This is evident in the formation of nanotubes when Cyclo(-Gly-Ser) is coupled with diacetylene (DA) moieties. The hydrogen bonding capability, along with the inherent chirality of CDPs, makes them attractive scaffolds for creating supramolecular structures. []

Q2: How does the incorporation of Cyclo(-Gly-Ser) into diacetylene (DA) systems impact their properties and potential applications?

A2: Research has shown that integrating Cyclo(-Gly-Ser) with DA leads to the formation of unique nanotubular structures with enhanced stability. [] These structures, formed through a self-assembly process in a specific solvent mixture, exhibit intriguing thermochromic properties. Upon UV irradiation, the DA units within the nanotubes polymerize, resulting in a blue color. Remarkably, these nanotubes demonstrate reversible thermochromism, changing color from blue to red upon heating, a process repeatable over multiple cycles. [] This behavior highlights the potential of these supramolecular systems in developing stimuli-responsive materials.

Q3: Beyond its use in nanomaterials, has Cyclo(-Gly-Ser) been found in natural sources, and if so, what is its significance?

A3: While Cyclo(-Gly-Ser) itself isn't specifically mentioned in the provided research as a natural product, it's important to note that cyclic peptides, including those containing glycine and serine, are found in various natural sources. [] For instance, Stellaria delavayi, a plant species, yields cyclic peptides like Delavayin A, which contains a cyclo(-Gly-Ser-γ-hydroxy Ile-Phe-Phe-Ala-) structure. [] The discovery and characterization of such natural cyclic peptides highlight their potential biological activities and inspire further research into their therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。